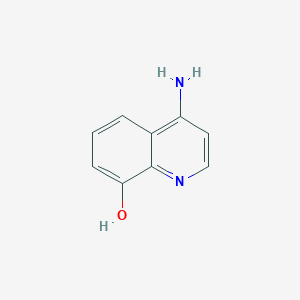

4-Aminoquinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Aminoquinolin-8-ol, also known as 8-aminoquinoline, is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, characterized by an amino group at the 8th position of the quinoline ring. This compound is a pale yellow solid and is structurally analogous to 8-hydroxyquinoline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The original synthesis of 4-Aminoquinolin-8-ol involved the nitration of quinoline to produce a mixture of 5- and 8-nitro derivatives. These were separated by distillation and sublimation. The 8-nitro isomer was then reduced using tin powder in the presence of hydrochloric acid to yield the amine . Another method involves the amination of 8-chloroquinoline .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and reduction processes, similar to the laboratory methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced separation techniques can enhance the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

4-Aminoquinolin-8-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.

Substitution: The amino group can participate in substitution reactions, forming amides and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as tin powder and hydrochloric acid.

Substitution reagents: Such as acyl chlorides for amide formation.

Major Products Formed

Major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

4-Aminoquinolin-8-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aminoquinolin-8-ol and its derivatives, particularly in antimalarial activity, involves targeting the liver stages of Plasmodium infections. The compound interferes with the mitochondrial function of the parasite, leading to its death . The exact molecular targets and pathways are still under investigation, but the mitochondria are believed to be the primary site of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Aminoquinolin-8-ol include:

Chloroquine: A 4-aminoquinoline used as an antimalarial agent.

Amodiaquine: Another 4-aminoquinoline with antimalarial properties.

Primaquine: An 8-aminoquinoline derivative used for treating malaria.

Tafenoquine: A newer 8-aminoquinoline derivative with a longer half-life.

Uniqueness

This compound is unique due to its position-specific amino group, which allows it to form specific derivatives with distinct biological activities. Its ability to act as a bidentate ligand in coordination chemistry also sets it apart from other quinoline derivatives .

Biological Activity

4-Aminoquinolin-8-ol, a member of the 4-aminoquinoline family, has garnered significant attention due to its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications through detailed research findings and case studies.

Overview of this compound

This compound is structurally characterized by an amino group at the 4-position and a hydroxyl group at the 8-position of the quinoline ring. This unique structure contributes to its biological properties, making it a candidate for various pharmacological applications, including antimalarial and anticancer therapies.

Antimalarial Activity

The antimalarial properties of 4-aminoquinoline derivatives are well-documented. Chloroquine (CQ) is the most notable example, demonstrating high potency against Plasmodium falciparum. Research indicates that modifications to the 4-aminoquinoline nucleus can enhance activity against malaria parasites. For instance, studies have shown that specific substitutions at the 7-position increase binding affinity to hematin, which is crucial for inhibiting parasite growth.

Table 1: Antimalarial Activity of Selected 4-Aminoquinoline Derivatives

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Chloroquine | 382 | Inhibition of β-hematin formation |

| Compound 18 | 5.6 | Enhanced binding to heme |

| Compound 4 | 17.3 | Improved pharmacokinetics |

Recent studies have identified new derivatives with significantly lower IC50 values compared to CQ, indicating enhanced efficacy against CQ-resistant strains of Plasmodium falciparum .

Anticancer Activity

In addition to its antimalarial effects, this compound has shown potential as an anticancer agent. Research has indicated that compounds derived from this nucleus can exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study: Hybrid Compounds

A study conducted on hybrid compounds combining 4-aminoquinoline with other pharmacophores demonstrated promising results in breast cancer models. The hybrids showed increased growth inhibition in cancer cell lines compared to non-cancerous counterparts. Specifically, certain derivatives displayed IC50 values as low as 0.17 µM against melanoma cell lines .

Table 2: Cytotoxicity of Hybrid Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Hybrid A (4-AQ + Isatin) | MDA-MB468 | 0.25 | High |

| Hybrid B (4-AQ + Benzothiazole) | MDA-MB231 | 0.30 | Moderate |

| Hybrid C (4-AQ + Melatonin) | A549 | 0.40 | Moderate |

The biological activity of this compound is primarily attributed to its interaction with heme and other biomolecules within the target cells:

- Inhibition of Heme Polymerization : The compound binds to free heme released during hemoglobin digestion by Plasmodium falciparum, preventing its polymerization into non-toxic forms.

- Induction of Apoptosis in Cancer Cells : Studies indicate that derivatives can trigger apoptotic pathways in cancer cells, leading to cell death through mechanisms involving oxidative stress and DNA damage .

- Antiviral Potential : Recent investigations suggest that derivatives may also exhibit antiviral properties by targeting viral proteases essential for replication .

Properties

IUPAC Name |

4-aminoquinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAWDWUYBRFYFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901157 |

Source

|

| Record name | NoName_233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.